REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7]CC([O-])=O)=[CH:3][CH:2]=1.[BrH:12]>>[BrH:12].[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][Br:12])=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
124 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising from 26° to 42° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a gummy solid which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 1500 ml
|
Type
|
CUSTOM
|
Details
|
Crude hydrobromide salt (379 g.) crystallized
|
Type
|
TEMPERATURE
|
Details
|
on chilling
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Br.N1=CC=C(C=C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |